molecular formula C14H14O B089814 Dibenzyl ether CAS No. 103-50-4

Dibenzyl ether

Cat. No. B089814
CAS RN: 103-50-4
M. Wt: 198.26 g/mol
InChI Key: MHDVGSVTJDSBDK-UHFFFAOYSA-N
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Description

Dibenzyl ether is an organic compound with the formula (C6H5CH2)2O . It is classified as an ether derived from benzyl alcohol . It is a colorless, nearly odorless oil, and its main use is as a plasticizer .


Synthesis Analysis

Dibenzyl ether is prepared by treating benzyl chloride with base . It can also be obtained in moderate to excellent yields through Pd-catalysed reactions in hydrophobic ionic liquids using microwave or conventional heating .


Molecular Structure Analysis

The molecular structure of Dibenzyl ether is represented by the formula (C6H5CH2)2O . It has a molecular weight of 198.26 g/mol .


Chemical Reactions Analysis

Dibenzyl ether can act as a base to form salts with strong acids and addition complexes with Lewis acids . It may react violently with strong oxidizing agents . It is relatively inert in other reactions, which typically involve the breaking of the carbon-oxygen bond .


Physical And Chemical Properties Analysis

Dibenzyl ether is a colorless liquid with a density of 1.043 g/cm3 at 20 °C . It has a melting point of 3.6 °C and a boiling point of 298 °C .

Scientific Research Applications

Organic Synthesis

Dibenzyl ether is widely used as a solvent and reagent in organic synthesis due to its moderate polarity and solubility. It is particularly effective in reactions such as Grignard reactions , Friedel-Crafts acylations , and Williamson ether syntheses . Its ability to dissolve both polar and nonpolar substrates makes it an excellent medium for facilitating various chemical reactions.

Catalyst in Etherification

In the field of catalysis, dibenzyl ether plays a role in the etherification process of glycerol. It is used as a solvent in reactions that produce glycerol ether products linked to substituted butyl groups or benzyl groups . This application is crucial for the production of ethers that have industrial significance.

Tissue Clearing Medium

In neuroscience research, dibenzyl ether is employed as an effective tissue clearing medium . It is particularly friendly to green fluorescent protein (GFP), allowing for 3D imaging of solvent-cleared organs. This application is vital for studies that require detailed visualization of brain structures .

Plasticizer Research

The compound is also investigated for its potential use as a plasticizer . It can modify the physical properties of plastics, making them more flexible and durable. This application is significant in the development of new materials with enhanced performance characteristics .

Solvent for Organometallic Compounds

Dibenzyl ether serves as an inert solvent in the preparation of organometallic compounds . It is particularly useful in reactions where sensitive reagents are involved, providing a stable environment that prevents unwanted side reactions .

Intermediate in Pharmaceutical Synthesis

In pharmaceutical research, dibenzyl ether is used as an intermediate in the synthesis of various drugs. Its chemical structure allows for the introduction of benzyl groups into drug molecules, which can influence their pharmacological properties .

Analytical Chemistry

Dibenzyl ether finds application in analytical chemistry as a standard in chromatography due to its well-defined physical properties. It helps in the calibration of instruments and the accurate measurement of other substances .

Research on Advanced Materials

Lastly, dibenzyl ether is involved in the research of advanced materials. Its unique properties are explored for the development of new materials with specific functionalities, such as enhanced conductivity or thermal stability .

Mechanism of Action

Target of Action

Dibenzyl ether is an organic compound with the formula (C6H5CH2)2O . It is classified as an ether derived from benzyl alcohol .

Mode of Action

The most common reaction of ethers like dibenzyl ether is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Biochemical Pathways

It’s known that ethers can undergo reactions such as acidic cleavage, forming different products depending on the conditions .

Pharmacokinetics

One study on a resorcinol dibenzyl ether-based compound showed improved pharmacokinetics, with a half-life of approximately 20 hours and an oral bioavailability of 12% .

Result of Action

The result of dibenzyl ether’s action largely depends on its application. In organic synthesis, it can act as a solvent and reagent, facilitating the dissolution and reaction of polar and nonpolar substrates . In the presence of strong acids, it can undergo cleavage reactions, resulting in various products .

Action Environment

The action of dibenzyl ether can be influenced by environmental factors. For instance, it can react with strong oxidizing agents and may burn readily . It’s also noted that dibenzyl ether can decompose into benzaldehyde when exposed to moisture in the air .

Safety and Hazards

Dibenzyl ether may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Inhalation may cause nausea because of the disagreeable odor . Contact of the liquid with eyes causes mild irritation . Prolonged exposure of skin to the liquid causes reddening and irritation . Ingestion produces nausea .

Future Directions

The future outlook for the Dibenzyl ether market appears promising . The market is expected to grow due to increasing demand in the pharmaceutical industry, cosmetics, and polymer industries . Additionally, advancements in technology and research and development activities focused on improving the properties of Dibenzyl ether will further enhance market growth .

properties

IUPAC Name

phenylmethoxymethylbenzene
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InChI

InChI=1S/C14H14O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2
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InChI Key

MHDVGSVTJDSBDK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)COCC2=CC=CC=C2
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Molecular Formula

C14H14O
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DSSTOX Substance ID

DTXSID5025819
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Molecular Weight

198.26 g/mol
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Physical Description

Dibenzyl ether is a colorless liquid with a mild odor., Colorless, unstable liquid; [Hawley] Immiscible or difficult to mix in water; [MSDSonline], Liquid, Colourless liquid, slightly mushroom aroma
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Boiling Point

568 °F at 760 mmHg (decomposes) (NTP, 1992), 295-298 °C WITH DECOMP, 295.00 to 298.00 °C. @ 760.00 mm Hg
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Flash Point

275 °F (NTP, 1992), 135 °C, 275 DEG (135 °C) (CLOSED CUP)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; MISCIBLE WITH ETHANOL, ETHER, CHLOROFORM, ACETONE, Water solubility = 40 mg/L at 35 °C, 0.04 mg/mL at 35 °C, Insoluble in water, miscible in oils, soluble (in ethanol)
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Density

1.0428 at 68 °F (USCG, 1999) - Denser than water; will sink, 0.99735 AT 25 °C/4 °C, 1.040-1.045
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Vapor Density

6.84 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 77 °F ; 4 mmHg at 122 °F; 31 mmHg at 203 °F (NTP, 1992), 0.00103 [mmHg], 1.03X10-3 mm Hg @ 25 °C
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Product Name

Dibenzyl ether

Color/Form

COLORLESS LIQUID, VERY PALE YELLOW

CAS RN

103-50-4
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Melting Point

38.3 °F (NTP, 1992), 3.6 °C, Heat of Fusion at melting point = 2.0209X10+7 J/kmol, 3 - 4 °C
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Synthesis routes and methods I

Procedure details

126.5 g (1 mol) of benzyl chloride and 180 g (10 mol) of water were rapidly heated to reflux in a flask with baffles and propeller stirrer with vigorous stirring (250 rpm) under nitrogen. After 240 min reaction time, the mixture was rapidly cooled, the organic phase was separated off after addition of toluene, and analyzed by gas chromatography. It was found that 48 g of the benzyl chloride had been converted to give a yield of benzyl alcohol of 37 g and about 3.6 g dibenzyl ether, corresponding to a conversion of 38% and a yield of benzyl alcohol of 91%. The hydrochloric acid formed had a concentration of about 7.4%.
Quantity
126.5 g
Type
reactant
Reaction Step One
Name
Quantity
180 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a manner similar to that described in Example I, 0.68 ml of benzyl alcohol and 7 mg of p-toluenesulfonic acid are added to a solution of 350 mg of Compound Z-1(DMTD) in a mixture of 7 ml of tetrahydrofuran and 3 ml of dimethylformamide and the mixture stirred at room temperature for 24 hours. At the end the volatiles are removed in vacuo to obtain a residue which is purified on a preparative HPLC column using water/acetonitrile (40/60) as eluant. The appropriate fractions are combined and lyophilized to obtain benzyl ether of Z-1(DMTD).
Quantity
0.68 mL
Type
reactant
Reaction Step One
Quantity
7 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Compound
Quantity
350 mg
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of (2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone (0.25 g., 0.806 mmole), iridium tetrachloride (0.016 g., 0.0483 mmole), phosphorous acid (0.397 g., 4.84 mmole) and water (0.3 ml.) in isopropanol (3 ml.) was refluxed overnight. The solvent was evaporated on a rotary evaporator. The residue was taken up in ethyl acetate and washed successively with 10% hydrochloric acid, brine, and 5% sodium bicarbonate. The organic layer was dried (magnesium sulfate) and the solvent was evaporated to give [1S-(1α,2β,3β)]-3-hydroxy-1,2-cyclobutanedimethanol, dibenzyl ether; TLC (40% ethyl acetate/hexane) Rf =0.51.
Name
(2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.397 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.016 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of (2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone (0.5 g., 1.61 mmole) in toluene (1 ml.) was added dropwise to a solution of isobutylaluminum dichloride (0.71M in hexane, 3.41 ml., 2.42 mmole) at -78° C. The mixture was allowed to warm slowly to room temperature over 2 hours. After stirring for 30 minutes at room temperature, the mixture was allowed to stand at 0° C. overnight. After dilution with ethyl acetate, the reaction mixture was quenched with 10% hydrochloric acid. The organic phase was washed with brine, dried (magnesium sulfate) and the solvent evaporated to give [1S-(1α,2β,3β)]-3-hydroxy-1,2-cyclobutanedimethanol, dibenzyl ether; TLC (50% ethyl acetate/hexane) Rf =0.53.
Name
(2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of (2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone (0.2 g., 0.645 mmole) in toluene (4 ml.) was added dropwise over 10 minutes to a solution of triisobutylaluminum (0.91 M in hexane, 0.9 ml., 0.816 mmole) in toluene (2 ml.) at -40° C. The mixture was stirred at -50° C. for 4 hours and at -40° C. for one hour. A solution of triisobutylaluminum (1 ml., 0.91 mmole) was added to the reaction mixture. After stirring for 30 minutes the reaction was quenched by adding 10% hydrochloric acid (2 ml.) at -40° C. The organic phase was washed with brine, dried (magnesium sulfate), and the solvent was evaporated to give [1S-(1α,2β,3β)]-3-hydroxy-1,2-cyclobutanedimethanol, dibenzyl ether; TLC (30% ethyl acetate/hexane) Rf =0.3. The product contained about 5% of the isomeric compound; TLC (30% ethyl acetate/hexane) Rf =0.2.
Name
(2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of dibenzyl ether?

A1: The molecular formula of dibenzyl ether is C14H14O, and its molecular weight is 198.26 g/mol.

Q2: Is there any spectroscopic data available for dibenzyl ether?

A: Yes, various spectroscopic techniques have been used to characterize dibenzyl ether. For instance, researchers have employed 1H NMR spectroscopy to analyze the proton ratios of reaction mixtures containing dibenzyl ether. []

Q3: What is known about the stability of dibenzyl ether under different conditions?

A: Research indicates that dibenzyl ether exhibits varying stability depending on the conditions. For instance, it undergoes thermal decomposition at elevated temperatures, following a free radical chain process. [, ] Its stability is also influenced by the presence of solvents, catalysts, and additives. [, , , ]

Q4: Are there any applications of dibenzyl ether related to its material properties?

A: Yes, dibenzyl ether has been investigated as a clearing agent in biological sample preparation for microscopy. It improves tissue transparency and preserves fluorescence better than traditional clearing agents like benzyl benzoate/benzyl alcohol mixtures. []

Q5: Can dibenzyl ether be used in catalytic reactions?

A: Dibenzyl ether itself is not a catalyst but serves as a reactant or intermediate in various catalytic reactions. For example, it can be synthesized from benzyl alcohol using tungsten oxide nanoparticles as catalysts. [] Additionally, dibenzyl ether undergoes hydrodeoxygenation to toluene using iron sulfide catalysts. []

Q6: What are the typical reaction pathways observed in reactions involving dibenzyl ether?

A6: Dibenzyl ether participates in diverse reaction pathways, including:

  • Hydrolysis: It can be hydrolyzed to benzyl alcohol, especially under sub- and supercritical water conditions. []
  • Pyrolysis: At high temperatures, dibenzyl ether undergoes pyrolysis, yielding products like toluene and benzaldehyde. [, ]
  • Hydrogenolysis: Catalysts like molybdenum sulfide promote hydrogenolysis, breaking the ether bond to form toluene. []
  • Sulfidation: Indium-based catalytic systems can convert dibenzyl ether to dibenzyl sulfide using elemental sulfur and a hydrosilane. []

Q7: Have computational methods been used to study dibenzyl ether?

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the thermochemistry and kinetics of dibenzyl ether hydrolysis in supercritical water. []

Q8: How does the structure of dibenzyl ether affect its reactivity?

A: The presence of the ether linkage (-O-) significantly influences dibenzyl ether's reactivity. This linkage is susceptible to cleavage through various mechanisms, including hydrolysis, pyrolysis, and hydrogenolysis. [, , ] Introducing substituents on the aromatic rings could potentially alter its reactivity and selectivity in different reactions.

Q9: Are there any specific formulation strategies for dibenzyl ether?

A: While specific formulations are not extensively discussed in the provided research, the choice of solvent significantly impacts dibenzyl ether's reactivity. [, ] This suggests that selecting appropriate solvents and potentially incorporating stabilizers could influence its stability and performance in different applications.

Q10: What analytical techniques are commonly used to study dibenzyl ether and its reactions?

A10: Researchers employ various analytical techniques, including:

  • Gas Chromatography (GC): Used to analyze the products of dibenzyl ether decomposition and other reactions. [, , , ]
  • High Performance Liquid Chromatography (HPLC): Applied to quantify dibenzyl ether and its reaction products, often coupled with UV detection. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for structural characterization and to determine the composition of reaction mixtures containing dibenzyl ether. [, , , ]
  • Mass Spectrometry (MS): Employed in conjunction with techniques like electrospray ionization (ESI) to analyze the fragmentation patterns of dibenzyl ether and its derivatives. []

Q11: What is the environmental impact of dibenzyl ether, and are there any degradation studies?

A11: The provided research papers don't directly address the ecotoxicological effects or degradation pathways of dibenzyl ether. Further studies are needed to evaluate its environmental impact and potential mitigation strategies.

Q12: Are there any viable alternatives to dibenzyl ether in its various applications?

A: Yes, alternatives depend on the specific application. For example, in tissue clearing for microscopy, tetrahydrofuran combined with dibenzyl ether shows promise as a more fluorescence-preserving alternative to traditional ethanol dehydration methods. [] For catalytic applications, the choice of alternative would heavily rely on the specific reaction and desired outcome.

Q13: What research tools and resources are crucial for studying dibenzyl ether?

A13: Essential tools include:

    Q14: What are some of the key historical milestones in the research of dibenzyl ether?

    A14: While the provided research doesn't offer a detailed historical account, key milestones likely involve:

      Q15: What are some examples of cross-disciplinary research involving dibenzyl ether?

      A: The use of dibenzyl ether in tissue clearing for microscopy exemplifies a cross-disciplinary application bridging chemistry and biology. [] Further research could explore synergies with materials science, utilizing dibenzyl ether as a building block for polymers or other functional materials.

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.